molecular formula C20H21NO4 B5615391 ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B5615391
M. Wt: 339.4 g/mol
InChI Key: YJWFCPJKHSTRIO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a chemical compound with the molecular formula C20H21NO4 and an average mass of 339.391 Da . This indole derivative is intended for research and development purposes, particularly in the fields of medicinal chemistry and drug discovery. Indole derivatives are recognized as privileged scaffolds in pharmaceutical development due to their diverse biological activities . The 5-hydroxyindole core is a structure of significant interest; research into similar 5-hydroxyindole-3-carboxylate compounds has demonstrated their potential as candidates in cancer research, with some derivatives showing potent cytotoxic effects on specific cell lines, such as MCF-7 breast cancer cells, while exhibiting low cytotoxicity on normal cells . Furthermore, such fused indole systems are frequently explored for their potential bioactivity, which can include antidepressant effects, modulation of specific receptors, and other neurological applications . The structure of this compound, featuring specific substitutions on the indole nitrogen and the 5-position, makes it a valuable intermediate for synthesizing more complex, potentially bioactive molecules and for investigating structure-activity relationships (SAR) . This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-4-24-16-9-6-14(7-10-16)21-13(3)19(20(23)25-5-2)17-12-15(22)8-11-18(17)21/h6-12,22H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWFCPJKHSTRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a compound belonging to the indole family, which has garnered interest in pharmacological research for its potential therapeutic applications. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes involved in inflammation and cancer pathways.

  • Molecular Formula : C15_{15}H17_{17}NO3_3
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 7598-91-6

The compound exhibits several biological activities, notably:

  • Anti-inflammatory Activity : It has been shown to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of pro-inflammatory leukotrienes. This inhibition is significant for treating inflammatory diseases and allergies .
  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its neuroprotective effects .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may interfere with cancer cell proliferation by inducing apoptosis and inhibiting tubulin polymerization, which is essential for cell division .

Inhibition Studies

The following table summarizes the IC50_{50} values for various biological assays related to this compound:

Biological TargetAssay TypeIC50_{50} Value
5-LipoxygenaseCell-free assay0.7 μM
Leukotriene synthesisPolymorphonuclear leukocytes0.23 μM
Cancer cell lines (MCF-7, etc.)Proliferation assay0.69 - 22 μM
ROS generationCellular assayNot specified

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    A study demonstrated that ethyl derivatives significantly inhibited the production of leukotrienes by blocking 5-LO activity, suggesting their potential as anti-inflammatory agents . The structure-activity relationship (SAR) indicated that modifications on the phenyl ring could enhance potency.
  • Neuroprotective Effects :
    Research highlighted that compounds with an indole nucleus showed neuroprotective properties against oxidative stress in neuronal cell lines (SH-SY5Y). The compounds modulated inflammatory responses and exhibited antioxidant activities, which are critical in neurodegenerative disease models .
  • Anticancer Potential :
    In vitro tests revealed that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was associated with inducing apoptosis and disrupting microtubule dynamics .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₃NO₃
  • CAS Number : 7598-91-6
  • Molecular Weight : 219.24 g/mol
  • Structural Characteristics : The compound features an indole core with a carboxylate and hydroxyl group, contributing to its biological activity.

Scientific Research Applications

  • Anti-inflammatory and Analgesic Agents
    • Ethyl 5-hydroxy-2-methylindole-3-carboxylate has been investigated for its potential anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Histamine Receptor Modulation
    • This compound functions as an inverse agonist at histamine H3 receptors, which can aid in the treatment of obesity by modulating appetite and energy balance. Research indicates that such compounds can enhance cognitive functions while managing weight .
  • Tubulin Polymerization Inhibition
    • Studies have shown that ethyl 5-hydroxy-2-methylindole-3-carboxylate inhibits tubulin polymerization, which is critical in cancer therapy. By disrupting microtubule dynamics, it may prevent cancer cell division and proliferation .
  • Muscarinic Receptor Antagonism
    • The compound has been identified as an antagonist at M4 muscarinic receptors, which are implicated in various neurological disorders. This action could be beneficial in developing treatments for conditions such as schizophrenia and Alzheimer's disease .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of ethyl 5-hydroxy-2-methylindole-3-carboxylate in animal models. The results indicated significant reductions in edema and inflammatory markers compared to control groups, suggesting its potential for therapeutic use in chronic inflammation .

Case Study 2: Weight Management

Research highlighted in Obesity Reviews demonstrated that compounds acting on the H3 receptor can significantly influence body weight regulation. Ethyl 5-hydroxy-2-methylindole-3-carboxylate was included in a series of compounds tested for their ability to modulate appetite and energy expenditure, showing promising results .

Case Study 3: Cancer Therapeutics

In a study published in Cancer Research, the effects of ethyl 5-hydroxy-2-methylindole-3-carboxylate on cancer cell lines were evaluated. The compound exhibited potent cytotoxicity against several cancer types by interfering with tubulin polymerization, supporting its development as a novel anticancer agent .

Safety Profile

The compound is classified with several safety warnings:

  • Acute Toxicity : Harmful if swallowed.
  • Skin Irritation : Causes skin irritation.
  • Eye Irritation : Causes serious eye irritation.
    These hazards necessitate careful handling and appropriate safety measures during research and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be contextualized by comparing it to related indole-3-carboxylate derivatives. Key analogs, their substituents, and properties are summarized below:

Table 1: Structural and Functional Comparison of Indole-3-Carboxylate Derivatives

Compound Name R1 (Position 1) R2 (Position 2) R3 (Position 5) Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield Key Features Source ID
This compound (Target) 4-Ethoxyphenyl Methyl Hydroxy C₁₉H₁₉NO₄ 325.36 N/A N/A Unique 4-ethoxyphenyl group; potential for H-bonding via 5-OH. -
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Benzyl Methyl Hydroxy C₁₉H₁₉NO₃ 309.36 N/A N/A Benzyl group increases aromaticity; similar H-bonding potential.
Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate Butyl Methyl 4-Hydroxy C₁₆H₁₇Cl₃NO₃ 384.67 N/A N/A Chloro substituents enhance electronegativity; 4-OH alters H-bonding.
Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate (4d) Furan-2-ylmethyl Methyl Hydroxy C₁₇H₁₇NO₄ 299.32 N/A 57% Heterocyclic furan may improve metabolic stability.
Ethyl 5-fluoro-1H-indole-2-carboxylate derivatives (e.g., Compound 3 in [2]) Varied (e.g., benzoyl) - Fluoro C₁₆H₁₃FNO₂ 282.28 249–250 37.5% Fluoro substituent enhances electron-withdrawing effects; higher m.p.

Key Observations:

Chloro substituents (e.g., in ) significantly elevate molecular weight and electronegativity, which may reduce solubility but improve binding to hydrophobic enzyme pockets.

Hydrogen Bonding and Solubility :

  • The 5-hydroxy group in the target compound and facilitates hydrogen bonding, contrasting with 4-hydroxy in , which may alter interaction with biological targets.
  • Fluoro-substituted analogs () exhibit higher melting points (249–250°C), suggesting stronger intermolecular forces compared to hydroxylated derivatives.

Synthetic Accessibility :

  • The furan-substituted compound () was synthesized in 57% yield via Nenitzescu reaction, while fluoro-indole derivatives () required prolonged reflux (6–50 h) with lower yields (10–37.5%). This highlights the trade-off between reaction conditions and efficiency.

Q & A

Q. What are the established synthetic routes for ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, and how are key intermediates purified?

The synthesis typically involves multi-step reactions starting with indole scaffold formation, followed by functionalization. For example:

  • Indole Core Formation : Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions (e.g., HCl or H₂SO₄) .
  • Substituent Introduction : The 4-ethoxyphenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling), while the 5-hydroxy group may be protected during synthesis and deprotected later .
  • Esterification : Ethyl esterification at the 3-position using ethyl chloroformate or ethanol with a coupling agent like DCC . Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) .

Q. Which spectroscopic and analytical methods are critical for structural characterization of this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., 5-hydroxy proton at δ 9.8–10.2 ppm; ethyl ester CH₃ at δ 1.2–1.4 ppm) .
  • FT-IR : Key peaks include O-H stretch (3200–3500 cm⁻¹ for 5-hydroxy), ester C=O (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₉H₂₁NO₅: 343.14 g/mol) .
  • X-ray Crystallography : Resolves steric effects and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity and reactivity?

  • Substituent Effects : Replacing the 4-ethoxyphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) reduces electron density, altering enzyme-binding affinity. Conversely, bulkier groups (e.g., benzyl) may sterically hinder interactions .
  • Hydroxy Group : The 5-hydroxy moiety enhances hydrogen-bonding with biological targets (e.g., kinases or oxidases), as seen in analogues showing IC₅₀ values <10 μM in enzyme inhibition assays .
  • Methodology : Comparative activity is assessed via in vitro enzyme assays (e.g., fluorescence-based monitoring) and docking studies (AutoDock Vina) to predict binding modes .

Q. What experimental strategies resolve contradictions in reported biological activity data for indole derivatives?

Contradictions often arise from assay conditions or structural impurities:

  • Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) and controls (e.g., staurosporine as a reference inhibitor) .
  • Purity Validation : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) ensures consistent results .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, Acta Cryst. Section E) to identify trends .

Q. What are the key challenges in optimizing synthetic yield, and how are they addressed?

  • Sensitive Functional Groups : The 5-hydroxy group may oxidize during synthesis. Protection with tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups prevents side reactions .
  • Catalyst Selection : K₂CO₃ or Cs₂CO₃ improves coupling efficiency in ethoxyphenyl introduction (yield increases from 40% to 65% with Cs₂CO₃) .
  • Solvent Optimization : Refluxing in DMF increases reaction rates but may degrade heat-sensitive intermediates; switching to THF at 60°C balances speed and stability .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • DFT Calculations : Gaussian 09 simulations assess electron density distribution, identifying nucleophilic/electrophilic sites (e.g., C3 ester as a reaction hotspot) .
  • Molecular Dynamics (MD) : GROMACS simulations predict stability in binding pockets (e.g., COX-2 or HIV integrase), with RMSD <2 Å over 100 ns trajectories indicating strong binding .
  • Pharmacophore Modeling : MOE software maps essential interaction features (e.g., hydrogen-bond donors at 5-hydroxy), guiding analogue design .

Methodological Tables

Q. Table 1: Comparative Yields in Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Indole Core FormationPhenylhydrazine, H₂SO₄, 80°C55–60
Ethoxyphenyl Coupling4-Ethoxyphenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, DMF65–70
EsterificationEthyl chloroformate, DCM, RT75–80

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 1.35 (t, 3H, CH₃), δ 4.30 (q, 2H, OCH₂)Ethyl ester confirmation
¹³C NMRδ 167.5 (C=O), δ 155.2 (C5-OH)Ester and hydroxy groups
HRMSm/z 343.1412 [M+H]⁺Molecular ion verification

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